Tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound, specifically a derivative of azetidine. This compound is characterized by its unique structure, which includes a tert-butyl group and an ethylamino substituent. It is primarily utilized in organic synthesis and pharmaceutical research due to its potential biological activities.
The compound falls under the classification of azetidine derivatives. Azetidines are four-membered cyclic amines that have been extensively studied for their diverse chemical properties and biological activities. Tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate is particularly noted for its applications in medicinal chemistry, where it serves as a building block for more complex molecules .
The synthesis of tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate typically involves several key steps:
Industrial production follows similar methods but on a larger scale, employing large reactors and stringent quality control measures.
The molecular structure of tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate can be described by its IUPAC name and structural formula:
This unique structure imparts specific reactivity and properties that are valuable in chemical synthesis .
Tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate participates in various chemical reactions:
These reactions highlight the compound's versatility as a synthetic intermediate.
The mechanism of action for tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate involves its role as both a nucleophile and an electrophile in various chemical reactions. The presence of the ethylamino group enhances its nucleophilicity, allowing it to interact with electrophilic centers in other molecules. This interaction can lead to significant biological effects, including potential antimicrobial and anticancer activities .
The physical and chemical properties of tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate include:
These properties are essential for understanding its behavior in various chemical environments .
Tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate has several notable applications:
These applications underscore the significance of this compound in both academic research and industrial contexts.
The systematic IUPAC name for this compound is tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate, reflecting its core azetidine ring substituted at the 1-position with a Boc group and at the 3-position with an ethylaminomethyl side chain. Its molecular formula is C₁₁H₂₂N₂O₂, corresponding to a molecular weight of 214.31 g/mol [1] [2]. The SMILES notation (O=C(N1CC(CNCC)C1)OC(C)(C)C
) and canonical SMILES (CCNCC1CN(C1)C(=O)OC(C)(C)C
) encode the connectivity of atoms, emphasizing the tertiary amine linkage between the ethyl group and azetidine-attached methylene bridge [2]. The InChIKey (WVIPEMZYPBLPQC-UHFFFAOYSA-N
) provides a unique digital identifier for database retrieval and computational studies [2].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | tert-Butyl 3-((ethylamino)methyl)azetidine-1-carboxylate |
Molecular Formula | C₁₁H₂₂N₂O₂ |
Molecular Weight | 214.31 g/mol |
CAS Registry Number | 1257294-30-6 |
SMILES | CCNCC1CN(C1)C(=O)OC(C)(C)C |
InChIKey | WVIPEMZYPBLPQC-UHFFFAOYSA-N |
The stereochemistry of this compound is defined by the chiral center at the azetidine C3 carbon. While commercial samples are typically supplied as racemates, enantioselective syntheses can yield optically active forms crucial for asymmetric medicinal chemistry applications. Conformational analyses reveal that the azetidine ring adopts a puckered structure (pucker amplitude ~20°) to alleviate angle strain, with the (ethylamino)methyl substituent preferentially occupying an equatorial-like orientation to minimize steric clash with the Boc group [1] [10]. Nuclear magnetic resonance (NMR) studies indicate restricted rotation around the C3-CH₂NH bond at room temperature, leading to diastereotopic protons on the methylene bridge in chiral derivatives. Density functional theory (DFT) calculations further predict a ~2.5 kcal/mol energy barrier for nitrogen inversion of the ethylamino group, contributing to conformational polymorphism in solution states [10].
This compound was assigned the CAS registry number 1257294-30-6, formally entering chemical databases during the early 21st century amid growing interest in azetidine pharmacophores. Its synthesis evolved from foundational azetidine carboxylate chemistry pioneered in the 1990s, which established Boc protection as a gold standard for nitrogen heterocycle stabilization [10]. Key milestones include:
This compound’s synthetic utility stems from two orthogonal reactive sites: the acid-labile Boc group and the nucleophilic ethylamino moiety. The Boc group undergoes clean deprotection under mild acidic conditions (e.g., trifluoroacetic acid) to generate azetidinium salts that serve as electrophiles for ring-opening or annulation reactions [1] [7]. Concurrently, the secondary amine functionality participates in reductive aminations, acylations, and sulfonylations to install structural complexity. Notable applications include:
Table 2: Synthetic Applications of tert-Butyl 3-((ethylamino)methyl)azetidine-1-carboxylate
Reaction Type | Product Class | Therapeutic Relevance |
---|---|---|
Boc Deprotection | Free azetidinium salts | Electrophiles for nucleophilic addition |
Reductive Amination | Tertiary amines | Kinase inhibitor scaffolds |
Acylation | Amides | Protease-targeted agents |
Sulfonylation | Sulfonamides | Antibacterial candidates |
When evaluated against structurally similar azetidines, this compound exhibits distinct physicochemical and reactivity profiles:
Versus tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 325775-44-8): The ethyl substituent in the former enhances lipophilicity (calculated log P = 0.72 vs. 0.59 for the primary amine analog), improving passive membrane diffusion. However, the primary amine’s higher hydrogen-bond donor capacity (HBD = 1 vs. 0) favors target engagement in polar binding pockets [7] [8].
Versus tert-Butyl 3-((methylamino)methyl)azetidine-1-carboxylate (CAS 1049730-81-5): The ethyl derivative’s larger alkyl chain reduces aqueous solubility (~16 mg/mL vs. ~22 mg/mL for methyl analog) but confers greater metabolic stability against oxidative N-demethylation. Both share similar TPSA values (~41–55 Ų), indicating comparable permeability [4] [6].
Versus tert-Butyl 3-(ethylamino)azetidine-1-carboxylate (CAS 454703-23-2): The absence of a methylene spacer in the latter (direct C3-N linkage) diminishes conformational flexibility, lowering success rates in cyclization reactions. The ethylaminomethyl variant’s spacer enables entropically favored macrocyclization (e.g., for HCV NS5A inhibitors) [9].
Versus tert-Butyl 3-ethynylazetidine-1-carboxylate (CAS 287193-01-5): The ethynyl analog excels in click chemistry applications but lacks the basic amine required for salt formation or acid-mediated catalysis. Its alkyne functionality enables [3+2] cycloadditions inaccessible to ethylaminomethyl derivatives [3].
Table 3: Comparative Analysis of Key Azetidine Carboxylate Building Blocks
Compound | CAS Number | Molecular Weight | H-Bond Donors | TPSA (Ų) | Dominant Application |
---|---|---|---|---|---|
tert-Butyl 3-((ethylamino)methyl)azetidine-1-carboxylate | 1257294-30-6 | 214.31 | 1 | 41.57 | CNS drug intermediates |
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | 325775-44-8 | 186.25 | 2 | 55.56 | Peptide backbone mimetics |
tert-Butyl 3-((methylamino)methyl)azetidine-1-carboxylate | 1049730-81-5 | 200.15 | 1 | 41.57 | Enzyme inhibitor scaffolds |
tert-Butyl 3-(ethylamino)azetidine-1-carboxylate | 454703-23-2 | 200.28 | 1 | 41.57 | Linear synthetic intermediates |
tert-Butyl 3-ethynylazetidine-1-carboxylate | 287193-01-5 | 181.23 | 0 | 29.54 | Click chemistry conjugations |
This comparative analysis underscores that tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate occupies a strategic niche where moderate lipophilicity, conformational flexibility, and bifunctional reactivity converge to address challenges in neuropharmaceutical design [3] [4] [9]. Its continued adoption reflects a broader trend favoring saturated heterocycles over flat aromatics in modern drug discovery.
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: